molecular formula C18H15N3O4 B2663046 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-83-1

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2663046
CAS No.: 898461-83-1
M. Wt: 337.335
InChI Key: IUYIPRMVTVVFJP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .


Synthesis Analysis

Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems, including: 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles, 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles and 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles .


Molecular Structure Analysis

The structure of quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The most popular approaches for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

The densities of the salts ranged from 1.77 to 1.97 g cm −3 . Most of the energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction and electrostatic discharge .

Scientific Research Applications

Polymorphism and Crystal Structure

  • The compound has been studied for its polymorphic forms, revealing different packing patterns and hydrogen bond types. Two polymorphs exhibit extended chains of hydrogen bonds, while another lacks π-interactions. Notably, one polymorph shows liquid crystalline properties due to dual melting points (Khakhlary & Baruah, 2014).

Chemical Synthesis and Reactions

  • The compound is part of a series that binds with high affinity to the GABAA/benzodiazepine receptor, demonstrating varied intrinsic efficacies. Its synthesis involves several chemical transformations, including reduction and ring closure steps (Tenbrink et al., 1994).
  • It's used in nitrative bicyclization of 1,7-diynes, leading to tricyclic pyrroles. This showcases its versatility in synthesizing diverse skeletal structures (Wang et al., 2022).
  • Nitroepoxides derived from it can be transformed into 1,4-diamino heterocycles like quinoxalines, demonstrating efficient synthesis pathways for bioactive structures (Vidal-Albalat et al., 2014).

Biological and Medicinal Applications

  • A series of benzamides, including this compound, showed notable antibacterial activity against various bacterial strains, emphasizing its potential in developing new antibacterial agents (Largani et al., 2017).
  • It's been used in the microwave-assisted synthesis of pyrrolo[2,1-c][1,4]benzodiazepines, highlighting its role in generating compounds with potential biological activity (Kamal et al., 2004).
  • Its derivatives have been evaluated for anticancer activity, showing potential against various human cancer cell lines. This underscores its significance in cancer research (Hadiyal et al., 2020).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis .

Properties

IUPAC Name

4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-6-3-12-9-14(10-13-7-8-20(16)17(12)13)19-18(23)11-1-4-15(5-2-11)21(24)25/h1-2,4-5,9-10H,3,6-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYIPRMVTVVFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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